molecular formula C25H34N6O B1507947 2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide CAS No. 943122-71-2

2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide

Cat. No.: B1507947
CAS No.: 943122-71-2
M. Wt: 434.6 g/mol
InChI Key: PLNURDNYDNZIPL-UHFFFAOYSA-N
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Description

2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring, a phenyl group, and a pyrimidine carboxamide moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting piperazine with a suitable phenyl halide under basic conditions.

    Coupling with Pyrimidine Carboxamide: The piperazine derivative is then coupled with a pyrimidine carboxamide precursor using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Bicycloheptane Moiety: The final step involves the introduction of the bicyclo[2.2.1]heptane moiety through a nucleophilic substitution reaction, where the piperazine-pyrimidine intermediate reacts with a suitable bicycloheptane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled temperatures.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and pyrimidine moiety allow the compound to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to the alteration of cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide is unique due to its combination of a piperazine ring, phenyl group, and pyrimidine carboxamide moiety, which provides a versatile platform for various chemical reactions and biological interactions. Its structural complexity and potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-(4-piperazin-1-ylanilino)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O/c1-24(2)17-8-10-25(24,3)21(16-17)30-22(32)20-9-11-27-23(29-20)28-18-4-6-19(7-5-18)31-14-12-26-13-15-31/h4-7,9,11,17,21,26H,8,10,12-16H2,1-3H3,(H,30,32)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNURDNYDNZIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCNCC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723423
Record name 2-[4-(Piperazin-1-yl)anilino]-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943122-71-2
Record name 2-[4-(Piperazin-1-yl)anilino]-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide
Reactant of Route 2
2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide
Reactant of Route 4
2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide
Reactant of Route 5
2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide
Reactant of Route 6
2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide

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